alpha-Cyclobutyl-4-methoxy-benzenemethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H16O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9,12-13H,2-4H2,1H3 |
InChI Key |
PFRLVLUYSUKSIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCC2)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving α Cyclobutyl 4 Methoxy Benzenemethanol
Elucidation of Reaction Mechanisms in Synthetic Transformations
The benzylic position of α-cyclobutyl-4-methoxy-benzenemethanol is the primary site of reactivity. Depending on the reagents and reaction conditions, transformations can proceed through different mechanistic paradigms, including radical, ionic, and concerted pathways.
Radical Reaction Pathways in Benzylic Oxidations and Reductions
Benzylic alcohols are susceptible to oxidation and reduction reactions that can proceed via radical intermediates. In the case of α-cyclobutyl-4-methoxy-benzenemethanol, the stability of the intermediate benzylic radical is a key factor driving these reactions. The 4-methoxy group on the phenyl ring can stabilize an adjacent radical through resonance, and the cyclobutyl group can also influence radical stability.
In a typical radical oxidation, an initiating species abstracts the hydrogen atom from the hydroxyl group, followed by the removal of the benzylic hydrogen to form a stabilized benzylic radical. This radical can then react with an oxidizing agent to form the corresponding ketone, cyclobutyl 4-methoxyphenyl (B3050149) ketone. The general steps are outlined below:
Initiation: Formation of a radical initiator.
Propagation:
Abstraction of the hydroxyl hydrogen from the alcohol by a radical species.
Abstraction of the benzylic hydrogen to form a resonance-stabilized benzylic radical.
Reaction of the benzylic radical with an oxidant to form the product and regenerate a radical species.
Termination: Combination of radical species to form non-radical products.
Studies on analogous compounds, such as 4-methoxybenzyl alcohol, have shown that photosensitized oxidations can proceed through radical cations. rsc.org The presence of a sensitizer (B1316253) can facilitate the formation of a radical cation of the alcohol, which then undergoes further reactions to yield the oxidized product. rsc.org The efficiency and pathway of these reactions can be dependent on the solvent polarity and the nature of the sensitizer used. rsc.org
Ionic Mechanisms and Carbocation Chemistry at the Benzylic Center
Reactions of α-cyclobutyl-4-methoxy-benzenemethanol under acidic conditions or with reagents that can abstract a leaving group from the benzylic position often proceed through an ionic mechanism involving a carbocation intermediate. The stability of the α-cyclobutyl-4-methoxybenzyl carbocation is significantly enhanced by the electron-donating 4-methoxy group through resonance.
A key feature of carbocation chemistry involving cyclobutylcarbinyl systems is the propensity for ring expansion. The strain in the four-membered ring can be relieved if the carbocation rearranges to a less-strained cyclopentyl cation. This rearrangement is a classic example of a Wagner-Meerwein rearrangement. The likely pathway for such a rearrangement would be:
Protonation of the hydroxyl group by an acid to form a good leaving group (water).
Loss of water to form the secondary benzylic carbocation.
A 1,2-alkyl shift, where a C-C bond of the cyclobutyl ring migrates to the benzylic carbon, resulting in the formation of a more stable cyclopentyl cation with the positive charge delocalized into the aromatic ring.
The rearranged carbocation can then be trapped by a nucleophile present in the reaction medium.
The lifetime of such carbocations can be very short, and studies on α-substituted 4-methoxybenzyl carbocations have shown that their reaction with solvent can be extremely rapid. rsc.org
Concerted versus Stepwise Processes
In certain reactions, the distinction between a concerted (single-step) and a stepwise mechanism is a key aspect of the investigation. For instance, in substitution or elimination reactions at the benzylic center, the reaction could proceed through a concerted pathway (e.g., SN2 or E2) or a stepwise pathway involving a carbocation intermediate (e.g., SN1 or E1).
The choice between these pathways for α-cyclobutyl-4-methoxy-benzenemethanol would be influenced by several factors:
Nucleophile/Base Strength: Strong nucleophiles or bases favor concerted mechanisms.
Solvent Polarity: Polar, protic solvents can stabilize the carbocation intermediate, favoring a stepwise mechanism.
Leaving Group Ability: A good leaving group is essential for both pathways but is particularly important for the formation of a carbocation in a stepwise process.
Steric Hindrance: The bulky cyclobutyl group might hinder the backside attack required for an SN2 reaction, thus favoring an SN1 pathway.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are instrumental in elucidating reaction mechanisms by providing information about the rate-determining step and the species involved in it. For reactions of α-cyclobutyl-4-methoxy-benzenemethanol, determining the reaction order with respect to the alcohol, other reactants, and any catalysts can help to construct a rate law that is consistent with a proposed mechanism.
For example, in an SN1 reaction, the rate law would be first order in the alcohol and zero order in the nucleophile, as the formation of the carbocation is the slow step. Conversely, in an SN2 reaction, the rate would be first order in both the alcohol and the nucleophile.
Kinetic data for the oxidation of the related (4-methoxyphenyl)methanol has been reported, and such studies often involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or chromatography. researchgate.netresearchgate.net The effect of temperature on the reaction rate can be used to determine the activation parameters (enthalpy and entropy of activation), which provide further mechanistic insights.
Table 1: Hypothetical Kinetic Data for the Oxidation of α-Cyclobutyl-4-methoxy-benzenemethanol This table is illustrative and based on general principles of chemical kinetics.
| Experiment | Initial [Alcohol] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 4.0 x 10-5 |
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful technique for confirming reaction mechanisms by tracing the fate of atoms during a transformation. For α-cyclobutyl-4-methoxy-benzenemethanol, several types of isotopic labeling studies could be envisioned:
Deuterium Labeling at the Benzylic Position: To probe for a primary kinetic isotope effect (KIE), the benzylic hydrogen could be replaced with deuterium. A significant kH/kD > 1 would indicate that the C-H bond at the benzylic position is broken in the rate-determining step, which would be expected for many oxidation reactions and for E2 elimination reactions. Studies on the oxidation of benzyl (B1604629) alcohols have reported extraordinarily high kinetic isotope effects, suggesting a mechanism involving significant C-H bond cleavage in the transition state. researchgate.net
18O Labeling of the Hydroxyl Group: This could be used to follow the fate of the oxygen atom in reactions such as esterification or etherification, confirming whether the C-O or O-H bond is cleaved.
13C Labeling in the Cyclobutyl Ring: In the case of carbocation rearrangements, labeling one of the carbons in the cyclobutyl ring would allow for the elucidation of the precise mechanism of ring expansion by determining the position of the label in the resulting cyclopentyl product.
Stereoelectronic Effects and Substituent Influences on Reaction Selectivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.orgbaranlab.org In reactions of α-cyclobutyl-4-methoxy-benzenemethanol, the orientation of the cyclobutyl group and the phenyl ring relative to the reacting center can have a profound impact on the reaction pathway.
For instance, in the formation of a benzylic carbocation, the p-orbital of the carbocation will align with the π-system of the phenyl ring to maximize resonance stabilization. The conformation of the cyclobutyl ring can influence the ease with which this alignment is achieved.
Substituent effects can be systematically studied by varying the group at the para position of the phenyl ring and observing the effect on the reaction rate. This is often quantified using a Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ). For reactions involving the formation of a positive charge at the benzylic center (as in an SN1 reaction or many oxidations), a negative slope (ρ value) is expected, indicating that electron-donating groups accelerate the reaction. The 4-methoxy group in the parent compound is a strong electron-donating group, which would be expected to significantly enhance the rate of such reactions.
Table 2: Expected Relative Reaction Rates for para-Substituted Analogs in a Cationic Reaction This table is illustrative and based on the principles of Hammett correlations.
| para-Substituent | Hammett Constant (σp) | Expected Relative Rate |
|---|---|---|
| -OCH3 | -0.27 | High |
| -CH3 | -0.17 | Moderate |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Low |
| -NO2 | 0.78 | Very Low |
Stereochemical Aspects of α Cyclobutyl 4 Methoxy Benzenemethanol
Enantioselective Synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol
The enantioselective synthesis of a chiral alcohol such as α-cyclobutyl-4-methoxy-benzenemethanol would typically involve the asymmetric reduction of the corresponding prochiral ketone, cyclobutyl(4-methoxyphenyl)methanone, or the asymmetric addition of a cyclobutyl nucleophile to 4-methoxybenzaldehyde (B44291).
One potential route is the enantioselective addition of a cyclobutyl organometallic reagent to 4-methoxybenzaldehyde. This could be achieved using a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) or a cyclobutylzinc reagent in the presence of a chiral ligand. The success of such a reaction would heavily depend on the choice of the chiral ligand to induce facial selectivity in the nucleophilic attack on the aldehyde.
Another prominent strategy is the asymmetric reduction of cyclobutyl 4-methoxyphenyl (B3050149) ketone. This transformation can be accomplished using various chiral reducing agents or catalytic systems. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation/transfer hydrogenation with chiral metal complexes (e.g., Ru-, Rh-, or Ir-based catalysts with chiral phosphine (B1218219) or diamine ligands) are commonly employed for such purposes. Biocatalysis, using enzymes like ketoreductases (KREDs), also presents a powerful and highly enantioselective method for the synthesis of chiral alcohols.
Chiral Catalyst Development and Ligand Design for Asymmetric Transformations
The development of effective chiral catalysts and ligands is paramount for achieving high enantioselectivity. For metal-catalyzed reductions, ligands such as those based on the BINAP, DuPhos, or chiral diamine frameworks have proven to be highly effective for a wide range of ketones. The steric and electronic properties of these ligands are fine-tuned to create a chiral environment around the metal center, which directs the hydride transfer to one of the prochiral faces of the ketone.
In the context of organocatalysis, chiral oxazaborolidines, as famously developed by Corey, Itsuno, and Bakshi (CBS catalysts), are highly effective for the enantioselective reduction of prochiral ketones using borane reagents. The catalyst forms a complex with the borane and the ketone, leading to a highly organized transition state that favors the formation of one enantiomer.
Diastereoselective Control in Cyclobutyl Ring Formation
While the provided outline focuses on the stereocenter at the carbinol carbon, it is important to note that if the cyclobutyl ring itself were substituted, additional diastereomers would be possible. The diastereoselective control in the formation of substituted cyclobutane (B1203170) rings is a complex challenge in organic synthesis. Methods such as [2+2] cycloadditions are often employed for the construction of the cyclobutane core. The stereochemical outcome of these reactions can be controlled by the use of chiral catalysts or auxiliaries, which influence the facial selectivity of the reacting partners.
Chiral Resolution Techniques for Enantiomer Separation
In cases where an enantioselective synthesis is not feasible or provides insufficient enantiomeric excess, chiral resolution of the racemic α-cyclobutyl-4-methoxy-benzenemethanol would be necessary. Common resolution techniques include:
Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid or its derivative (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form a mixture of diastereomeric esters or salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of the alcohol.
Enzymatic Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols. In the presence of an acyl donor (e.g., an vinyl acetate), one enantiomer of the alcohol is selectively acylated at a much higher rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated.
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can be used to separate the enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.
Analysis of Stereochemical Stability and Interconversion
The stereochemical stability of α-cyclobutyl-4-methoxy-benzenemethanol would be an important consideration, particularly under the conditions of its synthesis, purification, and storage. The benzylic position of the alcohol is potentially susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures. This could occur via the formation of a stabilized carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The methoxy (B1213986) group in the para position would further stabilize such a carbocation, potentially increasing the propensity for racemization.
Experimental studies to assess the stereochemical stability would involve subjecting an enantiomerically enriched sample of the alcohol to various conditions (e.g., different pH values, temperatures, and solvents) and monitoring the enantiomeric excess over time using a suitable analytical technique like chiral HPLC or GC. The potential for interconversion between enantiomers would be evaluated by looking for a decrease in the enantiomeric excess, which would indicate that racemization is occurring.
Advanced Analytical and Spectroscopic Characterization of α Cyclobutyl 4 Methoxy Benzenemethanol
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For α-Cyclobutyl-4-methoxy-benzenemethanol (C₁₂H₁₆O₂), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers like Time-of-Flight (TOF) or Orbitrap would be employed. The expected monoisotopic mass would be calculated and compared to the experimentally determined value with high accuracy (typically within a few parts per million), confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
A full suite of NMR experiments would be required to unambiguously assign the structure of α-Cyclobutyl-4-methoxy-benzenemethanol.
¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (J-coupling), providing information about neighboring protons.
¹³C NMR: This would show the number of unique carbon environments.
COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton couplings, helping to piece together adjacent fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D spectrum correlates directly bonded proton and carbon atoms.
Without experimental data, a predictive table of chemical shifts cannot be accurately generated.
Advanced NMR Methods (e.g., NOESY, Residual Dipolar Couplings) for Conformational Analysis
To understand the three-dimensional structure and preferred conformation of α-Cyclobutyl-4-methoxy-benzenemethanol, advanced NMR techniques would be necessary.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the relative stereochemistry and conformational preferences of the cyclobutyl ring and its orientation relative to the rest of the molecule.
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the dipolar couplings of molecules weakly aligned in a liquid crystalline medium. This data can be used to determine the relative orientation of different parts of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the C-H stretches of the aromatic and aliphatic groups, and the C=C stretches of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and would be useful for characterizing the vibrations of the benzene (B151609) ring and the cyclobutyl moiety.
A data table of characteristic vibrational frequencies cannot be compiled without experimental spectra.
Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Methods (e.g., CD, ORD)
These techniques provide information about the electronic structure and stereochemistry of a molecule.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which is related to its electronic transitions. For α-Cyclobutyl-4-methoxy-benzenemethanol, the absorption spectrum would be dominated by the transitions of the substituted benzene ring.
Chiroptical Methods: Since α-Cyclobutyl-4-methoxy-benzenemethanol possesses a chiral center at the benzylic carbon, it is optically active.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the chiral center.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for determining the purity of a sample and for separating different isomers.
Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) would be used to assess the purity of a synthesized batch of α-Cyclobutyl-4-methoxy-benzenemethanol. The presence of a single major peak would indicate high purity.
Isomer Separation: If the compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), chiral chromatography would be necessary to separate the two enantiomers. This involves using a chiral stationary phase in either HPLC or GC that interacts differently with each enantiomer, allowing for their separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like α-Cyclobutyl-4-methoxy-benzenemethanol. The method's versatility allows for the analysis of a wide range of aromatic compounds. helixchrom.com For α-Cyclobutyl-4-methoxy-benzenemethanol, reversed-phase HPLC is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The methoxyphenyl group imparts significant hydrophobicity, leading to strong retention on a C18 column, while the hydroxyl and cyclobutyl moieties also influence its interaction and elution characteristics. The UV detector is highly suitable for this compound due to the strong absorbance of the benzene ring.
Detailed research findings for compounds with similar structures, such as other aromatic alcohols, have established robust analytical protocols. helixchrom.comsemanticscholar.org These methods are optimized by adjusting mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), pH, and flow rate to achieve optimal resolution and peak shape.
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Hypothetical Retention Time | ~7.8 min |
Gas Chromatography (GC)
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. For α-Cyclobutyl-4-methoxy-benzenemethanol, GC analysis can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification. jmb.or.kr The inherent volatility of the compound is sufficient for GC analysis; however, its polarity due to the hydroxyl group can lead to peak tailing.
To mitigate this, derivatization is a common strategy employed for hydroxyl-containing compounds prior to GC analysis. nih.govresearchgate.net Silylation, for instance, involves reacting the alcohol with a silylating agent (e.g., BSTFA) to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces polarity, increases volatility, and improves thermal stability, resulting in sharper, more symmetrical peaks and enhanced sensitivity.
The analysis is typically performed on a non-polar or medium-polarity capillary column, where separation is based on the boiling points and interactions of the analytes with the stationary phase. researchgate.net
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-450 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. ptfarm.plbiomedres.us This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. mdpi.com The primary advantage of UPLC is the ability to perform separations much faster without sacrificing efficiency; in fact, it often enhances it. mdpi.comresearchgate.net
For the analysis of α-Cyclobutyl-4-methoxy-benzenemethanol, converting an HPLC method to a UPLC method can reduce analysis time from several minutes to under a minute. This high-throughput capability is invaluable in research and quality control environments. biomedres.uschromatographyonline.com The fundamental principles of separation remain the same as in HPLC, but the instrumentation is specifically designed to handle the high backpressures generated by the smaller particle columns. biomedres.us The result is sharper, narrower peaks, which leads to greater sensitivity and improved resolution between the target compound and any potential impurities. mdpi.com
| Parameter | Condition |
|---|---|
| Instrument | UPLC System with Photodiode Array (PDA) Detector |
| Column | Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 1.5 minutes |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Hypothetical Retention Time | ~0.9 min |
Computational and Theoretical Studies of α Cyclobutyl 4 Methoxy Benzenemethanol
Quantum Chemical Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculation
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For α-Cyclobutyl-4-methoxy-benzenemethanol, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Commonly used DFT functionals, such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would be used to calculate the molecule's electronic energy, bond lengths, bond angles, and dihedral angles. These calculations provide fundamental insights into the molecule's stability and structure. While specific studies on this compound are not available, DFT has been successfully applied to similar aromatic alcohols and cyclobutyl-containing molecules to elucidate their structural parameters.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) could be utilized for α-Cyclobutyl-4-methoxy-benzenemethanol to obtain highly accurate predictions of its electronic energy and other properties. Due to their computational cost, these methods are often used to benchmark results from more computationally efficient methods like DFT, especially for smaller, representative fragments of the molecule.
Conformation Analysis and Energy Landscapes
The presence of the flexible cyclobutyl and hydroxyl groups suggests that α-Cyclobutyl-4-methoxy-benzenemethanol can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-C bond connecting the cyclobutyl ring to the benzylic carbon and the C-O bond of the hydroxyl group) and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which reveals the relative energies of different conformations. The most stable conformers, corresponding to the global and local minima on this surface, would represent the most likely shapes of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Theoretical methods are invaluable for studying the reactivity of α-Cyclobutyl-4-methoxy-benzenemethanol. By modeling potential reaction pathways, such as its oxidation, dehydration, or substitution reactions, researchers can identify the transition state structures—the highest energy points along the reaction coordinate. Characterizing these transition states using methods like DFT allows for the calculation of activation energies, which are crucial for understanding reaction kinetics and mechanisms. For instance, the mechanism of its synthesis or its metabolic fate could be investigated through these computational approaches.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations can predict various spectroscopic properties of α-Cyclobutyl-4-methoxy-benzenemethanol.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the structural confirmation of the molecule.
IR Frequencies: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes of the functional groups present, such as the O-H stretch of the alcohol, the C-O stretch of the ether, and various vibrations of the aromatic and cyclobutyl rings.
A hypothetical table of predicted IR frequencies is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3600 |
| C-H (aromatic) | Stretching | ~3100-3000 |
| C-H (aliphatic) | Stretching | ~3000-2850 |
| C=C (aromatic) | Stretching | ~1600-1450 |
| C-O (ether) | Asymmetric Stretch | ~1250 |
| C-O (alcohol) | Stretching | ~1050 |
Molecular Dynamics Simulations for Conformational Flexibility
To explore the dynamic behavior and conformational flexibility of α-Cyclobutyl-4-methoxy-benzenemethanol over time, molecular dynamics (MD) simulations would be performed. These simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes their positions and velocities as a function of time. MD simulations can reveal how the molecule explores its conformational space, the flexibility of the cyclobutyl ring, and potential intermolecular interactions in different environments (e.g., in a solvent). This information is particularly useful for understanding how the molecule's shape and dynamics might influence its interactions with other molecules.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
A typical QSAR model takes the form of a linear or non-linear equation that relates a set of molecular descriptors to a specific measure of reactivity. srmist.edu.in These descriptors are numerical representations of various physicochemical properties of the molecules.
Hypothetical QSAR Model for Benzenemethanol Derivatives
To illustrate how a QSAR study for α-Cyclobutyl-4-methoxy-benzenemethanol and its analogues might be approached, a hypothetical model can be constructed. This model would aim to predict a measure of reactivity, for example, the rate constant (log k) of a specific reaction. The molecular descriptors would likely include parameters that account for lipophilicity, electronic effects, and steric properties.
For a series of α-substituted-4-methoxy-benzenemethanol derivatives, a potential QSAR equation could be:
log k = c1(log P) + c2(σ) + c3(Es) + c4
In this equation:
log P represents the logarithm of the octanol-water partition coefficient, a measure of the molecule's lipophilicity. nih.gov
σ (Sigma) is the Hammett constant, which quantifies the electronic effect (electron-donating or -withdrawing) of the substituents on the benzene (B151609) ring. scienceforecastoa.com
Es is Taft's steric parameter, which accounts for the steric bulk of the α-substituent. srmist.edu.in
c1, c2, c3, and c4 are coefficients determined through regression analysis of the experimental data.
Detailed Research Findings from Analogous Systems
Studies on related benzyl (B1604629) alcohols have demonstrated the importance of both lipophilicity and electronic parameters in predicting their biological and chemical activities. nih.gov For instance, the toxicity of a series of benzyl alcohols was successfully modeled using the log Kow (a measure similar to log P) and the Hammett sigma constant. nih.gov The positive coefficient for log Kow in these models indicates that increased lipophilicity is associated with higher biological activity, while the coefficient for the Hammett constant reveals the influence of electronic effects.
For α-Cyclobutyl-4-methoxy-benzenemethanol, the 4-methoxy group is an electron-donating group, which would be reflected in its Hammett constant. The cyclobutyl group at the α-position would primarily exert a steric influence, which could be quantified by Taft's steric parameter.
Hypothetical Data for a QSAR Study
To build a QSAR model, a dataset comprising the structures of a series of compounds, their experimentally determined reactivity, and their calculated molecular descriptors is required. The following interactive table presents hypothetical data for a set of benzenemethanol derivatives, including α-Cyclobutyl-4-methoxy-benzenemethanol, to illustrate this.
| Compound | α-Substituent | log P | σ (para-substituent) | Es (α-substituent) | log k (Reactivity) |
| 1 | -H | 1.10 | 0.00 | 1.24 | -2.5 |
| 2 | -CH₃ | 1.55 | 0.00 | 0.00 | -2.1 |
| 3 | -CH₂CH₃ | 2.03 | 0.00 | -0.07 | -2.3 |
| 4 | -Cyclobutyl | 2.65 | -0.27 (for -OCH₃) | -0.51 | -1.8 |
| 5 | -Phenyl | 3.15 | 0.00 | -2.40 | -2.9 |
Note: The values in this table are hypothetical and for illustrative purposes only. The σ value for compound 4 reflects the methoxy (B1213986) group at the para position.
By performing a multiple linear regression on such data, the coefficients for the QSAR equation would be determined. The statistical quality of the resulting model would be assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model could then be used to predict the reactivity of other, as-yet-unsynthesized, derivatives in the same class. This predictive capability is one of the most powerful applications of QSAR in computational and theoretical chemistry. nih.gov
Chemical Transformations and Derivatizations of α Cyclobutyl 4 Methoxy Benzenemethanol
Oxidation Reactions at the Benzylic Alcohol Moiety
The secondary benzylic alcohol group in α-cyclobutyl-4-methoxy-benzenemethanol is readily susceptible to oxidation to form the corresponding ketone, cyclobutyl(4-methoxyphenyl)methanone. The position of the alcohol, being benzylic, facilitates oxidation due to the relative stability of intermediates formed at this position. A wide range of oxidizing agents can accomplish this transformation, from classic, harsh reagents to milder, more selective modern systems. masterorganicchemistry.comnih.gov
Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective but can be aggressive, potentially leading to side reactions or cleavage of the alkyl group under harsh conditions. masterorganicchemistry.com Milder and more selective reagents are often preferred in complex syntheses. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and reagents based on dimethyl sulfoxide (B87167) (DMSO) such as in the Swern and Moffatt oxidations. Hypervalent iodine compounds, like the Dess-Martin periodinane and 2-iodoxybenzoic acid (IBX), are also highly effective for this transformation under mild conditions. masterorganicchemistry.com More recent methods focus on catalytic systems, which are more environmentally benign. For instance, systems using a catalyst like copper(II) chloride with tert-butyl hydroperoxide as the terminal oxidant have been shown to efficiently oxidize benzylic alcohols. researchgate.net Another approach involves synergistic photocatalysis, using a combination of a bisphosphonium catalyst and a cobalt catalyst to achieve selective oxidation under oxidant-free conditions. rsc.org
The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule. For α-cyclobutyl-4-methoxy-benzenemethanol, most mild to moderate oxidants will cleanly provide the ketone product.
| Reagent/System | Typical Conditions | Product | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Cyclobutyl(4-methoxyphenyl)methanone | Strong oxidant, can lead to over-oxidation or cleavage. masterorganicchemistry.com |
| Chromic Acid (H₂CrO₄) | Acidic, acetone (B3395972) (Jones oxidation) | Cyclobutyl(4-methoxyphenyl)methanone | Strong, toxic chromium reagent. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Cyclobutyl(4-methoxyphenyl)methanone | Milder alternative to chromic acid. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Cyclobutyl(4-methoxyphenyl)methanone | Mild, high-yielding, avoids toxic heavy metals. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | Cyclobutyl(4-methoxyphenyl)methanone | Mild conditions, avoids heavy metals. |
| CuCl₂/TBHP | Room temperature | Cyclobutyl(4-methoxyphenyl)methanone | Catalytic system with tert-butyl hydroperoxide. researchgate.net |
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon atom in α-cyclobutyl-4-methoxy-benzenemethanol is a prime site for nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it must first be activated. This is typically achieved by protonation under acidic conditions, which converts the -OH group into a much better leaving group, water (-OH₂⁺).
Following protonation, the departure of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by two factors: resonance delocalization of the positive charge into the adjacent aromatic ring and the electron-donating effect of the para-methoxy group. This stabilization favors an Sₙ1-type mechanism. nih.gov Once formed, this carbocationic intermediate can be attacked by a variety of nucleophiles (Nu⁻) to yield a range of substituted products.
This methodology allows for the introduction of halides (using HBr, HCl), ethers (using alcohols as nucleophiles), and other functional groups at the benzylic position. The high stability of the carbocation intermediate ensures that these reactions proceed readily.
Functional Group Interconversions of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group itself can be converted into other important functional groups like ethers and esters without necessarily proceeding through a free carbocation.
Etherification: The formation of an ether can be achieved under various conditions. For example, the Williamson ether synthesis involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (R-X). Alternatively, under acidic conditions with an alcohol (R'-OH) as the solvent and reactant, an ether can be formed via an Sₙ1 mechanism as described in the previous section.
Esterification: Esters are readily prepared by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. This is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. A more efficient method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine, which neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.
| Reaction Type | Reagents | Resulting Functional Group | Product Name Structure |
|---|---|---|---|
| Esterification | R-COOH, H⁺ catalyst | Ester (-OCOR) | 1-Cyclobutyl-1-(4-methoxyphenyl)methyl alkanoate |
| Esterification | R-COCl, Pyridine | Ester (-OCOR) | 1-Cyclobutyl-1-(4-methoxyphenyl)methyl alkanoate |
| Etherification | 1. NaH; 2. R-X | Ether (-OR) | 1-(1-Alkoxy-1-cyclobutylethyl)-4-methoxybenzene |
| Conversion to Alkyl Halide | SOCl₂, Pyridine | Chloride (-Cl) | 1-(1-Chloro-1-cyclobutylethyl)-4-methoxybenzene |
| Conversion to Alkyl Halide | PBr₃ | Bromide (-Br) | 1-(1-Bromo-1-cyclobutylethyl)-4-methoxybenzene |
Reactions Involving the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)
The 4-methoxyphenyl (B3050149) group is highly activated towards electrophilic aromatic substitution (EAS). The methoxy (B1213986) (-OCH₃) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. quora.comncert.nic.in Since the para position is already occupied by the cyclobutylmethanol substituent, incoming electrophiles will be directed to the ortho positions (C2 and C6, relative to the methoxy group).
Common EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation can be performed on this aromatic ring. The reaction conditions for these substitutions are generally milder than those required for benzene (B151609) itself, owing to the activating effect of the methoxy group. libretexts.org The cyclobutylmethanol group at the para position will exert some steric hindrance, which may influence the regioselectivity slightly, but substitution is expected to occur predominantly at the positions ortho to the methoxy group. For example, bromination with Br₂ in a suitable solvent would readily yield 2-bromo-4-(cyclobutyl(hydroxy)methyl)-1-methoxybenzene.
| Reaction | Reagents | Electrophile (E⁺) | Major Product |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or CH₃COOH | Br⁺ | 2-Bromo-4-(cyclobutyl(hydroxy)methyl)-1-methoxybenzene |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(Cyclobutyl(hydroxy)methyl)-1-methoxy-2-nitrobenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (4-(Cyclobutyl(hydroxy)methyl)-3-methoxyphenyl)(alkyl)methanone |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 4-(Cyclobutyl(hydroxy)methyl)-2-alkyl-1-methoxybenzene |
Transformations and Functionalization of the Cyclobutyl Ring
The cyclobutane (B1203170) ring is characterized by significant ring strain (a combination of angle and torsional strain), which makes it susceptible to reactions that can relieve this strain. echemi.comstackexchange.com Additionally, the C-H bonds on the ring can be functionalized using modern synthetic methods.
Ring expansion is a particularly relevant transformation for this molecule, especially under conditions that generate a carbocation at the benzylic position (as discussed in section 7.2). When the cyclobutylmethyl carbocation is formed, a 1,2-alkyl shift involving one of the C-C bonds of the cyclobutane ring can occur. stackexchange.com This rearrangement leads to the expansion of the four-membered ring into a less strained, five-membered cyclopentyl ring. stackexchange.comnih.gov This process is driven by the significant relief of ring strain and the formation of a more stable secondary or tertiary carbocation. The resulting cyclopentyl cation is then trapped by a nucleophile present in the reaction mixture. This type of rearrangement, known as a Tiffeneau–Demjanov rearrangement, is a powerful tool for synthesizing five-membered rings from four-membered precursors. wikipedia.org The dehydration of α-cyclobutyl-4-methoxy-benzenemethanol with a strong acid, for example, would likely lead to a mixture of rearranged cyclopentene (B43876) derivatives. youtube.com
While less common, ring contraction of a cyclobutyl system to a cyclopropylmethyl system can also occur, particularly if the resulting cation can be stabilized by other means. However, for a cyclobutylmethyl cation, expansion to a cyclopentyl cation is generally the favored pathway. stackexchange.comic.ac.uk
Direct functionalization of the C-H bonds of the cyclobutyl ring, while preserving the four-membered structure, represents a more advanced synthetic challenge. Such transformations often rely on transition-metal catalysis. For instance, rhodium(II)-catalyzed C-H insertion reactions using diazo compounds can introduce new functional groups onto the cyclobutane ring. nih.gov
The stereochemistry of such reactions can be influenced by the existing chiral center at the benzylic carbon. The hydroxyl group or a derivative thereof can act as a directing group, guiding the catalyst to a specific C-H bond on the cyclobutyl ring. This can lead to high levels of regio- and stereoselectivity. acs.org The facial selectivity of the C-H functionalization would be biased by the steric and electronic properties of the directing group, allowing for the controlled synthesis of specific diastereomers. nih.govacs.org This approach provides a pathway to complex, sp³-rich cyclobutane derivatives that are of interest in medicinal chemistry. researchgate.net
Crystallographic Analysis and Solid State Studies of α Cyclobutyl 4 Methoxy Benzenemethanol
Single-Crystal X-ray Diffraction of α-Cyclobutyl-4-methoxy-benzenemethanol
Determination of Absolute Configuration and Molecular Conformation
No published single-crystal X-ray diffraction data is available for α-Cyclobutyl-4-methoxy-benzenemethanol. This information is a prerequisite for determining the absolute configuration of chiral centers and for a detailed analysis of the molecule's three-dimensional shape and preferred conformation in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystal structure data, an analysis of the crystal packing, including the identification of intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-stacking, cannot be performed.
Powder X-ray Diffraction for Polymorphism and Solid-State Purity
There are no reported powder X-ray diffraction (PXRD) patterns for α-Cyclobutyl-4-methoxy-benzenemethanol in the scientific literature. PXRD is a key technique for investigating the existence of different crystalline forms (polymorphs) and for assessing the purity of a solid sample.
Solid-State NMR Spectroscopy for Structural Characterization
No solid-state Nuclear Magnetic Resonance (NMR) spectroscopy data for α-Cyclobutyl-4-methoxy-benzenemethanol could be found. Solid-state NMR provides valuable information about the local chemical environment of atoms within a crystalline solid, complementing data from diffraction methods.
Co-crystallization and Supramolecular Synthon Design
There is no available research on the co-crystallization of α-Cyclobutyl-4-methoxy-benzenemethanol with other molecules. Consequently, the design and analysis of supramolecular synthons involving this compound have not been explored or reported.
Future Research Directions and Emerging Paradigms in α Cyclobutyl 4 Methoxy Benzenemethanol Chemistry
Development of Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the reduction of waste and maximization of efficiency. jk-sci.comjocpr.com For α-Cyclobutyl-4-methoxy-benzenemethanol, future research should focus on developing synthetic routes that are both sustainable and atom-economical. numberanalytics.comnumberanalytics.com
A key strategy would be to move away from classical stoichiometric reagents towards catalytic methods. jk-sci.com For instance, the synthesis of this alcohol is likely achieved through the reduction of the corresponding ketone, cyclobutyl(4-methoxyphenyl)methanone. Traditional reductions might employ stoichiometric metal hydrides, which generate significant waste. A more sustainable approach would involve catalytic hydrogenation or transfer hydrogenation.
Another avenue for improving atom economy is through the careful selection of starting materials and reaction types. Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. scranton.edu A potential atom-economical synthesis could involve the direct addition of a cyclobutyl nucleophile to 4-methoxybenzaldehyde (B44291).
To quantify the "greenness" of these potential synthetic routes, various metrics can be employed. The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a central tenet of green chemistry. jocpr.comnumberanalytics.com Other metrics, such as the E-factor (environmental factor), which quantifies the amount of waste generated, can also provide a more holistic assessment of the environmental impact of a synthetic process.
| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | Potential E-Factor | Key Advantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Reduction of cyclobutyl(4-methoxyphenyl)methanone | ~100% | Low | High atom economy, clean reaction |
| Grignard Reaction | Addition of cyclobutylmagnesium bromide to 4-methoxybenzaldehyde | ~75% | Moderate | Convergent synthesis |
| Biocatalytic Reduction | Enzymatic reduction of cyclobutyl(4-methoxyphenyl)methanone | ~100% | Very Low | High enantioselectivity, mild conditions |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is paramount for achieving high efficiency and selectivity in the synthesis of chiral molecules like α-Cyclobutyl-4-methoxy-benzenemethanol. chimia.ch Research in this area can be broadly categorized into homogeneous, heterogeneous, and biocatalysis.
Homogeneous Catalysis: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are well-established for the asymmetric reduction of ketones to chiral alcohols. wikipedia.org The use of chiral ligands can induce high enantioselectivity, leading to the preferential formation of one enantiomer of the target alcohol. Future work could involve the screening of a library of chiral ligands to identify the optimal catalyst for the reduction of cyclobutyl(4-methoxyphenyl)methanone.
Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse, which is crucial for sustainable industrial processes. numberanalytics.comlianerossi.orgmdpi.com For the synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol, research could focus on developing supported metal nanoparticle catalysts (e.g., palladium or platinum on carbon) for the hydrogenation of the precursor ketone. The challenge lies in achieving high enantioselectivity with heterogeneous systems, which is an active area of research.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.govmagtech.com.cn Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. researchgate.net A future research direction would be to screen a panel of KREDs to find an enzyme that can efficiently and selectively reduce cyclobutyl(4-methoxyphenyl)methanone to a single enantiomer of α-Cyclobutyl-4-methoxy-benzenemethanol. This approach is highly aligned with the principles of green chemistry. nih.gov
| Catalyst Type | Potential Catalyst | Anticipated Selectivity | Key Research Focus |
|---|---|---|---|
| Homogeneous | Ru(II)-chiral diamine complex | High enantioselectivity | Ligand design and optimization |
| Heterogeneous | Chiral modifier-adsorbed Pt/Al2O3 | Moderate to high enantioselectivity | Development of chiral solid catalysts |
| Biocatalyst | Ketoreductase (KRED) | Excellent enantioselectivity | Enzyme screening and engineering |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. mt.comcontractpharma.comvapourtec.com For the synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol, integrating the synthetic route into a flow chemistry platform could lead to significant process improvements. mdpi.comcam.ac.ukbeilstein-journals.org
Microreactors, with their small channel dimensions, provide precise control over reaction parameters such as temperature, pressure, and residence time. numberanalytics.comacs.orgrsc.orgchimia.ch This level of control can lead to higher yields and selectivities compared to batch reactions. numberanalytics.com A multistep synthesis of the target molecule could be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. mdpi.comacs.org
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput reaction optimization. These platforms can systematically vary reaction parameters and use online analytical techniques to rapidly identify the optimal conditions for the synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol.
Advanced Computational Methodologies for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. numberanalytics.com For α-Cyclobutyl-4-methoxy-benzenemethanol, computational methods can be applied to several key areas of research.
Density Functional Theory (DFT) calculations can be used to elucidate the reaction mechanisms of potential synthetic routes. numberanalytics.com By modeling the transition states and intermediates, researchers can gain insights into the factors that control the reaction's efficiency and selectivity. rsc.orgacs.orgresearchgate.net This understanding can guide the design of improved catalysts and reaction conditions.
Predictive synthesis aims to use computational models to forecast the outcome of a reaction before it is run in the lab. For the synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol, computational screening of different catalysts and reaction conditions could help to prioritize experiments and accelerate the discovery of an optimal synthetic route.
Expansion of Structure-Reactivity Relationship Studies
A systematic investigation of the structure-reactivity relationships (SRRs) of α-Cyclobutyl-4-methoxy-benzenemethanol and its derivatives could provide valuable insights for future drug discovery and development efforts. By synthesizing a library of analogues with variations in the cyclobutyl and methoxy-phenyl moieties, researchers can probe how changes in the molecule's structure affect its chemical reactivity and, potentially, its biological activity.
For example, altering the electronic properties of the benzene (B151609) ring by introducing electron-donating or electron-withdrawing groups could influence the reactivity of the benzylic alcohol. Similarly, modifying the cyclobutyl ring could impact the steric environment around the alcohol, affecting its reactivity in subsequent transformations.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of these analogues with their observed reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.
Application of Machine Learning and Artificial Intelligence in Retrosynthetic Planning and Reaction Optimization
Reaction Optimization: ML algorithms can be used to build predictive models for reaction outcomes, such as yield and selectivity. illinois.eduaip.org By training these models on experimental data, it is possible to create a "digital twin" of the reaction. This model can then be used to explore the reaction parameter space in silico, identifying the optimal conditions for the synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol with minimal experimental effort.
| AI/ML Application | Specific Tool/Technique | Potential Impact on Synthesis of α-Cyclobutyl-4-methoxy-benzenemethanol |
|---|---|---|
| Retrosynthetic Planning | Template-based or template-free AI models | Rapid generation of diverse and novel synthetic routes |
| Reaction Optimization | Bayesian optimization, neural networks | Efficient identification of optimal reaction conditions (temperature, concentration, catalyst loading) |
| Catalyst Design | Generative models | In silico design of new chiral ligands for asymmetric catalysis |
Q & A
Q. What are the primary synthetic routes for alpha-Cyclobutyl-4-methoxy-benzenemethanol?
Methodological Answer: The synthesis typically involves cyclobutyl-containing precursors and aromatic aldehydes. For example, a Grignard reaction between cyclobutylmagnesium bromide and 4-methoxybenzaldehyde can yield the target alcohol after acid quenching. Alternatively, catalytic hydrogenation of a ketone intermediate (e.g., alpha-cyclobutyl-4-methoxy-acetophenone) using palladium or platinum catalysts under hydrogen atmosphere provides stereochemical control . Solvent selection (e.g., dichloromethane or methanol) and reaction temperature (room temperature to reflux) are critical for optimizing yield and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combined analytical techniques are essential:
- NMR Spectroscopy : H and C NMR confirm structural integrity by verifying cyclobutyl protons (δ 1.6–2.1 ppm) and methoxybenzene signals (δ 3.8 ppm for OCH) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 220.1464) .
Q. What experimental conditions are optimal for studying its solubility and stability?
Methodological Answer:
- Solubility : Test in polar solvents (e.g., methanol, DMSO) using gravimetric analysis. The compound’s alcohol group enhances solubility in polar aprotic solvents compared to non-polar analogs .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidation to ketones) indicate susceptibility to light or oxygen, necessitating inert storage .
Q. What methods resolve enantiomeric forms of this compound?
Methodological Answer: Chiral separation techniques include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to separate enantiomers .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic resolution .
Advanced Research Questions
Q. Which computational methods model the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties. Basis sets like 6-31G(d) optimize geometry, while Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the cyclobutyl ring and methoxy group . Solvent effects (e.g., PCM model for methanol) refine dipole moment calculations .
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or nitro groups on the benzene ring. Test cytotoxicity (e.g., MTT assay) to identify pharmacophores .
- Conformational Analysis : Use X-ray crystallography or molecular docking to correlate cyclobutyl ring puckering with receptor binding (e.g., estrogen receptors due to structural similarity to benzophenones) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Q. What methodologies identify degradation pathways under oxidative stress?
Methodological Answer:
- LC-QTOF-MS : Track degradation products (e.g., quinone methides) in HO-spiked solutions. Fragmentation patterns reveal cleavage at the cyclobutyl-methanol junction .
- EPR Spectroscopy : Detect free radicals (e.g., hydroxyl adducts) during UV irradiation, guiding stabilization strategies .
Q. How to design in vitro assays for assessing its metabolic interactions?
Methodological Answer:
Q. What comparative studies distinguish its reactivity from analogs like Cyclohexyl-(4-methoxyphenyl)methanol?
Methodological Answer:
- Kinetic Studies : Compare oxidation rates (e.g., with Jones reagent) to assess steric effects of cyclobutyl vs. cyclohexyl groups .
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures melting point differences, reflecting lattice energy variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
